molecular formula C24H29N3O4S2 B285310 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide

Numéro de catalogue B285310
Poids moléculaire: 487.6 g/mol
Clé InChI: VQQYAAUAOCIQNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide can disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide have been extensively studied in preclinical models. These studies have shown that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide can inhibit BTK activity in cancer cells, leading to decreased cell proliferation and increased apoptosis (cell death). N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has also been shown to inhibit the activation of other signaling pathways that promote cancer cell survival, such as the PI3K/AKT pathway.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide in lab experiments is its potent anti-tumor activity and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer cell survival and proliferation. However, the complex synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide and its limited solubility in aqueous solutions may limit its use in certain experiments.

Orientations Futures

There are several future directions for the development and use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide in cancer therapy. One potential application is in combination therapy with other anti-cancer agents, such as rituximab or chemotherapy drugs. Another direction is the development of more potent and selective BTK inhibitors based on the structure of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide. Finally, the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide in patient populations with different types of cancer and genetic backgrounds will be important for determining its clinical efficacy and safety.

Méthodes De Synthèse

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide involves several steps, including the reaction of 2-ethylpiperidine and 4-methoxybenzoyl chloride to form 3-(2-ethylpiperidin-1-yl)benzoic acid. This acid is then reacted with 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the desired product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide. The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. These studies have shown that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has potent anti-tumor activity and can inhibit the growth of cancer cells both in vitro and in vivo. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, suggesting that it may have a role in combination therapy.

Propriétés

Formule moléculaire

C24H29N3O4S2

Poids moléculaire

487.6 g/mol

Nom IUPAC

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-ethylpiperidin-1-yl)sulfonyl-4-methoxybenzamide

InChI

InChI=1S/C24H29N3O4S2/c1-3-17-8-6-7-13-27(17)33(29,30)22-14-16(11-12-20(22)31-2)23(28)26-24-19(15-25)18-9-4-5-10-21(18)32-24/h11-12,14,17H,3-10,13H2,1-2H3,(H,26,28)

Clé InChI

VQQYAAUAOCIQNI-UHFFFAOYSA-N

SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)OC

SMILES canonique

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.